N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a sulfonyl group at the 1-position and a carboxamide moiety at the 2-position. The 1,3,4-oxadiazole ring is further functionalized with a 1,5-dimethylpyrazole group, while the sulfonyl group is para-fluorinated.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O4S/c1-11-10-14(23-24(11)2)17-21-22-18(29-17)20-16(26)15-4-3-9-25(15)30(27,28)13-7-5-12(19)6-8-13/h5-8,10,15H,3-4,9H2,1-2H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXFYVJQKHODDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole moiety : Known for various biological activities.
- Oxadiazole ring : Associated with anti-inflammatory and anticancer properties.
- Pyrrolidine ring : Enhances the compound's pharmacological profile.
The molecular formula is with a molecular weight of approximately 396.46 g/mol. The presence of the fluorophenyl sulfonamide group suggests enhanced solubility and bioactivity.
Anticancer Activity
Research indicates that compounds containing pyrazole and oxadiazole rings exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole showed potent inhibitory effects against various cancer cell lines, including:
- Cervical Cancer
- Colon Cancer
- Breast Cancer
The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies. For instance, compounds with similar structural features showed IC50 values in the low micromolar range against glioma cell lines, suggesting promising therapeutic potential .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound stems from its ability to inhibit pro-inflammatory cytokines. Studies have shown that derivatives of pyrazole can significantly reduce inflammation markers in vitro and in vivo. The mechanism involves the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses .
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various derivatives on human cancer cell lines using MTT assays. The findings indicated that compounds similar to this compound exhibited IC50 values ranging from 5 µM to 15 µM against multiple cancer types, demonstrating their potential as anticancer agents .
Flow cytometry analysis revealed that compounds with similar structures could induce cell cycle arrest and apoptosis in cancer cells. The study highlighted that these compounds could activate caspase pathways leading to programmed cell death, making them suitable candidates for further development as anticancer therapies .
Summary of Biological Activities
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Anticancer | Induction of apoptosis; inhibition of cell proliferation | IC50 values < 15 µM |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Significant reduction in inflammation markers |
| Antimicrobial | Potential antibacterial activity (further studies required) | Limited data available |
Comparison with Similar Compounds
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole
The compound differs from 1-(4-fluorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide () in the central heterocyclic ring: oxadiazole (O, N) vs. thiadiazole (S, N).
Pyrazole Substituents
Pharmacokinetic and Physicochemical Properties
Molecular Flexibility and Oral Bioavailability
Per Veber’s rules (), the target compound’s oral bioavailability is influenced by its rotatable bonds (estimated >10 due to the oxadiazole and sulfonyl linkages) and polar surface area (PSA) (~120–140 Ų from sulfonyl and carboxamide groups). This contrasts with simpler analogs like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (), which has fewer rotatable bonds (6–8) and lower PSA (~80 Ų), likely favoring better absorption .
Hydrogen Bonding and Solubility
However, the 4-fluorophenyl group balances hydrophobicity, improving membrane permeation .
Structural Analogues in Drug Discovery
Sulfonamide Derivatives
The 4-fluorophenylsulfonyl moiety is shared with 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (). While the latter’s chromenone core targets kinase domains, the pyrrolidine-oxadiazole scaffold in the query compound may favor alternative binding pockets (e.g., protease active sites) .
Research Implications
The compound’s structural features highlight trade-offs between target affinity and pharmacokinetic properties. Further optimization could involve reducing rotatable bonds (e.g., rigidifying the oxadiazole-pyrrolidine linkage) or modifying the sulfonyl group to enhance solubility without compromising activity. Comparative studies with thiadiazole and pyrazoline analogs (–2) provide a roadmap for structure-activity relationship (SAR) exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
